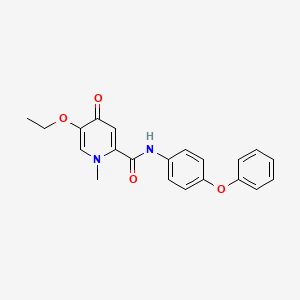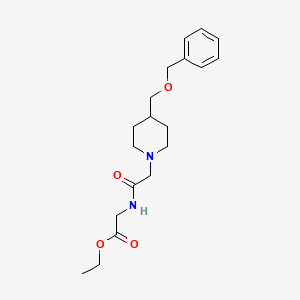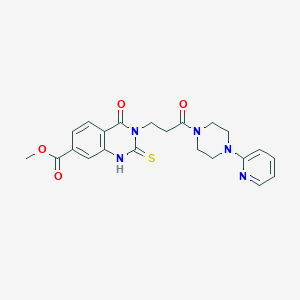
5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals synthesized for various pharmacological and chemical studies. For instance, an efficient synthesis of some related carboxamides indicated significant antiplatelet activity and moderate anticardiac activity, showcasing the potential therapeutic applications of these compounds in cardiovascular diseases (Chatterjee et al., 2010). Additionally, novel pyrido and thieno derivatives have been prepared from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, indicating the versatility of dihydropyridine derivatives in synthesizing fused polyheterocyclic systems with potential biological activities (Bakhite et al., 2005).
Biological Activities
The exploration of dihydropyridine derivatives extends to various biological activities. For example, the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily highlights the potential of these compounds in cancer therapy, with one derivative advancing into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009). Moreover, studies on the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors underscore the importance of dihydropyridine derivatives in antiviral research, providing insights into their metabolic fate and excretion balance in preclinical models (Monteagudo et al., 2007).
Pharmaceutical Development
The synthesis and in vitro screening of novel dihydropyridine derivatives for antidiabetic activity demonstrate the continued interest in developing new therapeutic agents based on this chemical scaffold. These studies highlight the potential of these compounds as α-amylase inhibitors, a key target in the management of diabetes mellitus (Lalpara et al., 2021).
Safety And Hazards
This involves a study of the compound’s safety profile, including its toxicity, environmental impact, handling precautions, and disposal methods.
Direcciones Futuras
This would involve a discussion of potential future research directions or applications for the compound, based on its properties and behavior.
Propiedades
IUPAC Name |
5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-26-20-14-23(2)18(13-19(20)24)21(25)22-15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLUHFYAKJNVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methoxyphenyl)acetamide](/img/structure/B2807721.png)
![2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide](/img/structure/B2807722.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2807724.png)
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2807725.png)


![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2807732.png)
![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)
![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)
![N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2807737.png)
![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)

![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)